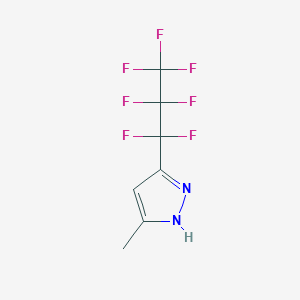

3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Description

The exact mass of the compound 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-(heptafluoropropyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(heptafluoropropyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F7N2/c1-3-2-4(16-15-3)5(8,9)6(10,11)7(12,13)14/h2H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKNTSQKMGECCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F7N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379290 | |

| Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75823-64-2 | |

| Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

CAS Registry Number: 75823-64-2

Molecular Formula:

Executive Summary

In the realm of modern medicinal chemistry and agrochemical design, 3-(heptafluoropropyl)-5-methyl-1H-pyrazole represents a critical fluorinated heterocyclic building block. Distinguished by the presence of a bulky, strongly electron-withdrawing heptafluoropropyl (

Molecular Architecture & Electronic Properties

Tautomeric Equilibrium

Like most 3,5-disubstituted pyrazoles, this compound exists in a dynamic annular tautomeric equilibrium. The proton on the nitrogen atom oscillates between

However, the electronic influence of the

Lipophilicity and Bioisosterism

The heptafluoropropyl group is a "fatty" fluorous tail. It significantly increases the partition coefficient (LogP) compared to a methyl or even a trifluoromethyl group.

-

Bioisostere Utility: The

group occupies a volume similar to a propyl or isopropyl group but with inverted electronic properties (electron-withdrawing vs. electron-donating) and resistance to cytochrome P450 oxidation.

Synthesis & Manufacturing Protocols

The industrial and laboratory-scale synthesis relies on the cyclocondensation of hydrazine with a fluorinated

Core Synthetic Pathway

Precursor: 1,1,1,2,2,3,3-heptafluoroheptane-4,6-dione (Heptafluorobutyrylacetone).

Reagent: Hydrazine Hydrate (

Step-by-Step Protocol (Laboratory Scale)

-

Preparation : Dissolve 1.0 eq of 1,1,1,2,2,3,3-heptafluoroheptane-4,6-dione in absolute ethanol (concentration ~0.5 M).

-

Addition : Cool the solution to 0°C. Add 1.1 eq of hydrazine hydrate dropwise over 20 minutes. Note: The reaction is exothermic.

-

Reflux : Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of diketone via TLC (Mobile phase: Hexane/EtOAc).

-

Workup : Evaporate the solvent under reduced pressure. The residue is typically a solid or oil that solidifies upon standing.

-

Purification : Recrystallization from hexanes or sublimation is recommended to remove trace hydrazine.

Chemical Reactivity Profile

Regioselectivity in N-Alkylation

A critical challenge in using this scaffold is regioselectivity during N-substitution (alkylation or arylation). Because the pyrazole is asymmetric (

-

Steric vs. Electronic Control :

-

Isomer A (1-alkyl-3-heptafluoropropyl-5-methyl): Formed when the electrophile attacks the nitrogen adjacent to the methyl group. This is often favored sterically because the

group is smaller than the -

Isomer B (1-alkyl-5-heptafluoropropyl-3-methyl): Formed when the electrophile attacks the nitrogen adjacent to the fluorinated chain. This is generally disfavored due to the steric bulk of the

group and the reduced nucleophilicity of that nitrogen (inductive withdrawal).

-

Strategic Insight: To force the formation of specific isomers, researchers often employ specific solvents or bases. Use of soft electrophiles or bulky bases can shift the ratio, but separation of isomers via column chromatography is almost always required.

Acidity (pKa)

The

Applications in Drug Discovery[1][2]

Lipophilicity Modulation

The heptafluoropropyl moiety is a tool for "LogP tuning." If a lead compound is too polar to cross the blood-brain barrier (BBB) or cell membranes, replacing a methyl or trifluoromethyl group with heptafluoropropyl can increase lipophilicity significantly without introducing metabolic liabilities.

Ligand Systems

In coordination chemistry, this pyrazole serves as a ligand for Iridium and Platinum complexes used in OLEDs. The electron-withdrawing nature of the

Data Summary Table

| Property | Value / Characteristic | Relevance |

| Formula | Core Scaffold | |

| CAS | 75823-64-2 | Identification |

| Acidity | Enhanced (vs. methyl-pyrazole) | Facile deprotonation |

| LogP | High (Fluorous character) | Membrane permeability |

| Stability | High (C-F bond strength) | Metabolic resistance |

Handling & Safety (SDS Summary)

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.

-

Disposal : Must be treated as halogenated organic waste. Do not release into standard aqueous waste streams due to the persistence of perfluoroalkyl chains (PFAS-related considerations).

References

-

EPA CompTox Chemicals Dashboard . 1H-Pyrazole, 3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-.[1] U.S. Environmental Protection Agency.[1] Available at: [Link][1]

-

Edilova, Y. O., et al. (2025).[2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

Sources

The Heptafluoropropyl Moiety in Pyrazole Scaffolds: A Technical Guide for Lead Optimization

Executive Summary

In the transition from "Magic Methyl" to "Magic Fluorine," the trifluoromethyl group (

This guide analyzes the specific role of the

The Fluorine Effect Extended: Physicochemical Architecture

The substitution of a proton or methyl group with a perfluoroalkyl chain induces drastic changes in molecular properties. While

Table 1: Comparative Physicochemical Metrics

Data interpolated from standard medicinal chemistry parameters.

| Property | Methyl ( | Trifluoromethyl ( | Heptafluoropropyl ( | Heptafluoroisopropyl ( |

| Van der Waals Volume ( | 13.7 | 21.3 | ~65.0 | ~66.0 |

| Lipophilicity ( | 0.56 | 0.88 | ~2.10 | ~1.95 |

| Electronic Effect ( | -0.17 | 0.54 | 0.52 | 0.53 |

| Steric Parameter ( | 0.00 | -1.16 | -2.65 | -3.10 |

| Metabolic Liability | High (Oxidation) | None | None | None |

Key Insight: The

Synthetic Architectures

Constructing heptafluoropropyl-pyrazoles requires navigating the unique reactivity of perfluorinated precursors. The electron-withdrawing nature of the

Pathway A: Cyclocondensation (The "Building Block" Approach)

This is the most reliable method for generating 3- or 5-heptafluoropropyl pyrazoles.[1] It involves the reaction of a hydrazine with a

Pathway B: Late-Stage Radical Perfluoroalkylation

For diversifying an existing pyrazole core, radical mechanisms using heptafluoropropyl iodide (

Experimental Protocol: Synthesis of 3-(Heptafluoropropyl)-1H-pyrazole

Adapted from Beller et al. and recent NIH-reported protocols for perfluoroalkyl pyrazoles.[1]

Objective: Synthesis of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole via cyclocondensation.

Reagents:

-

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione (Precursor)[1]

-

Hydrazine Monohydrate (

)[1] -

Ethanol (Absolute)[1]

-

HCl (12 M, for workup)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the fluorinated 1,3-diketone in 5.0 mL of absolute ethanol.

-

Addition: Add 1.2 mmol (1.2 equiv) of hydrazine monohydrate dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

-

Cyclization: Heat the mixture to reflux (

) and stir for 4–6 hours . Monitor conversion via TLC (Mobile phase: 20% EtOAc/Hexanes). The fluorinated starting material typically has a higher -

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Isolation: Dissolve the residue in

(20 mL) and wash with water ( -

Purification: If necessary, purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes

20% EtOAc/Hexanes. -

Validation: Confirm structure via

NMR. Expect characteristic signals: triplet (~ -80 ppm,

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the choice between de novo cyclization and late-stage functionalization.

Caption: Synthetic decision tree comparing cyclocondensation (for scaffold construction) vs. radical alkylation (for late-stage diversification).

Bio-Functional Logic & SAR Implications

When designing pyrazole-based inhibitors, the

The "Super-Hydrophobic" Anchor

In kinase inhibitors, the "gatekeeper" residue often dictates selectivity. While small groups fit promiscuously, the bulky

-

Mechanism: The perfluoroalkyl chain displaces high-energy water molecules from the hydrophobic pocket.[1] The entropy gain (

) from releasing these water molecules drives binding affinity.

Atropisomerism and Conformational Locking

The steric bulk of the heptafluoropropyl group (

-

Result: This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. However, it may also create atropisomers (axial chirality), which must be separated and tested individually.

The Metabolic Shield

The C-F bond strength (approx. 116 kcal/mol) renders the chain impervious to Cytochrome P450 oxidation. Unlike an

Case Study: Evolution of Ryanodine Receptor Modulators

The development of diamide insecticides (like Flubendiamide) illustrates the critical "Fluorine Tuning" necessary for bioactivity.[2]

-

Generation 1 (

): Early analogs with simple trifluoromethyl groups showed moderate activity but lacked the necessary lipophilicity to penetrate the insect cuticle effectively. -

Generation 2 (

): Flubendiamide incorporated a heptafluoroisopropyl group.[1] The branching provided massive steric bulk, locking the amide conformation and filling the receptor's hydrophobic pocket. -

The

Variant: Research into n-heptafluoropropyl analogs revealed that while the linear chain offered similar lipophilicity (LogP), the lack of branching reduced the steric clash. This allowed for a different binding mode, often retaining potency against resistant strains where the binding pocket had mutated to exclude the bulkier isopropyl variant.

SAR Lesson: Use

Structure-Activity Relationship (SAR) Diagram[1]

Caption: SAR map detailing how the physical properties of the heptafluoropropyl group translate into biological outcomes.

References

-

Lipophilicity Trends of Fluorinated Groups: Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein J. Org.[1] Chem. 2020, 16, 2141–2150. URL:[Link][1]

-

Synthesis of Perfluoroalkyl Pyrazoles: Title: Synthesis of Perfluoroalkylated Pyrazoles

-Perfluoroalkenylated Aldehydes.[1] Source: Synthesis 2024.[1] (via NIH PubMed/PMC) URL:[Link] -

Flubendiamide and Heptafluoroisopropyl SAR: Title: Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups.[3] Source: Pest Manag Sci via PMC.[1] URL:[Link]

-

Medicinal Chemistry of Polyfluorinated Groups: Title: Polyfluorinated groups in medicinal chemistry.[4] Source: Future Medicinal Chemistry.[1] URL:[Link][1][2][5][6]

-

General Pyrazole Synthesis Protocols: Title: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives (Contextual reference for fluorinated pyrazole handling). Source: Thieme Connect.[1] URL:[Link][1]

Sources

- 1. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Structural Elucidation and Physicochemical Profiling of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

Strategic Importance & Molecular Architecture

In the landscape of modern drug discovery, the 3-(heptafluoropropyl)-5-methyl-1H-pyrazole scaffold represents a critical bioisostere. The incorporation of the perfluoroalkyl group (

-

Lipophilicity Modulation: The heptafluoropropyl moiety significantly increases

, facilitating membrane permeability compared to non-fluorinated analogs. -

Metabolic Stability: The strength of the

bond (approx. 116 kcal/mol) blocks metabolic oxidation at the 3-position, extending the half-life ( -

Electronic Tuning: The strong electron-withdrawing nature of the

group alters the acidity (

This guide provides a rigorous framework for the structural validation of this molecule, addressing the specific challenges posed by annular tautomerism and fluorine-carbon coupling.

Structural Dynamics: The Tautomerism Challenge

The defining structural feature of 3,5-disubstituted pyrazoles is annular tautomerism . Unlike fixed heterocycles, the proton on the nitrogen oscillates between N1 and N2. For 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, this creates a dynamic equilibrium between two isomers:

-

Tautomer A: 3-heptafluoropropyl-5-methyl-1H-pyrazole[1]

-

Tautomer B: 5-heptafluoropropyl-3-methyl-1H-pyrazole

The equilibrium position (

Mechanism of Tautomeric Shift

In non-polar solvents (

Figure 1: Tautomeric equilibrium driven by electronic push-pull effects of the substituents.

Multi-Modal Spectroscopic Analysis

To definitively characterize this molecule, a multi-nuclear NMR approach is required. Standard proton NMR is insufficient due to the lack of protons on the fluorinated chain.

A. NMR Spectroscopy (The Fingerprint)

The heptafluoropropyl group provides a distinct three-signal signature. This is the primary method for confirming the integrity of the fluorinated tail.

Experimental Parameter: 376 MHz (or higher), referenced to

| Fluorine Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| -80.0 to -81.5 | Triplet ( | 3F | Terminal group, coupled to adjacent | |

| -110.0 to -115.0 | Singlet/Broad | 2F | Directly attached to Pyrazole ring. Broadened by quadrupole relaxation of N. | |

| -125.0 to -128.0 | Multiplet | 2F | Internal methylene, coupled to both |

B. NMR Spectroscopy

The proton spectrum is simple but diagnostic for purity.

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Assignment |

| 2.25 - 2.35 | Singlet ( | Methyl group at position 5. | |

| Pyrazole-H4 | 6.40 - 6.60 | Singlet ( | Aromatic proton on the ring. |

| 13.0 - 13.5 | Broad Singlet ( | Acidic pyrazole proton (exchangeable with |

C. NMR and C-F Coupling

Carbon NMR is complex due to J-coupling between Carbon and Fluorine. The signals for the propyl chain will appear as multiplets, not singlets.

-

Coupling Constants:

- Hz (Direct bond)

- Hz (Geminal)

-

Observation: The pyrazole C3 carbon (attached to

) will appear as a triplet (coupling to the first

Solid-State Architecture & Purity Assessment

In the solid state, 3-(heptafluoropropyl)-5-methyl-1H-pyrazole forms strong intermolecular hydrogen bond networks. The

Analytical Workflow (SOP)

To ensure pharmaceutical-grade quality, the following decision tree must be executed.

Figure 2: Step-by-step analytical decision matrix for purity validation.

Experimental Protocol: Purity Check

-

Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-

. -

Acquisition:

-

Run

NMR (16 scans). Verify the singlet at ~6.5 ppm (H4). If this is a doublet, regioselectivity during synthesis failed. -

Run

NMR (unsynchronized). Ensure no extra fluoride peaks (implying decomposition).

-

-

Mass Spec: Inject into LC-MS using a C18 column (Water/Acetonitrile gradient). Look for

(approx).

References

-

Synthesis and Regioselectivity

-

Fluorine NMR Data

-

University of California, Santa Barbara (UCSB) NMR Facility. "19F Chemical Shifts and Coupling Constants." Link

-

-

Tautomerism Principles

-

New Journal of Chemistry. "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies." Link

-

-

General Pyrazole Characterization

-

National Institutes of Health (NIH) - PMC. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Link

-

-

Substance Registry

Sources

An In-depth Technical Guide to the Solubility of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who are working with fluorinated pyrazole derivatives. This document will delve into the theoretical underpinnings of solubility, present a systematic approach to solvent selection, and provide detailed experimental protocols for accurate solubility determination.

Introduction to 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole and its Significance

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1] The introduction of fluorine-containing substituents, such as the heptafluoropropyl group, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole is a prime example of such a compound, holding potential for applications in drug discovery and materials science. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological evaluation.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, several key molecular features will dictate its solubility profile:

-

The Pyrazole Ring: The 1H-pyrazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for specific interactions with protic and other hydrogen-bonding solvents.[3]

-

The Methyl Group: The 5-methyl group is a small, nonpolar substituent that contributes to van der Waals interactions.

-

The Heptafluoropropyl Group: This is the most dominant feature of the molecule in terms of its influence on solubility. The highly electronegative fluorine atoms create a nonpolar, hydrophobic (lipophilic) surface. This perfluorinated chain will have a strong tendency to interact with nonpolar and weakly polar solvents.

The interplay of these structural elements means that the solubility of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole will be a delicate balance between its polar, hydrogen-bonding head (the pyrazole ring) and its large, nonpolar tail (the heptafluoropropyl group).

A recent study on the closely related 5-methyl-3-(trifluoromethyl)-1H-pyrazole highlighted the significant influence of solvent polarity and hydrogen-bonding properties on its spectroscopic characteristics, which is directly related to solute-solvent interactions.[4] It is reasonable to extrapolate that the longer, more lipophilic heptafluoropropyl chain will further enhance solubility in nonpolar organic solvents compared to its trifluoromethyl counterpart.

Systematic Solvent Selection for Solubility Studies

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole. Solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities.

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Polarity Index[5] | Hydrogen Bond Donor/Acceptor | Dielectric Constant |

| n-Hexane | 0.1 | Non-polar | 1.88 |

| Toluene | 2.4 | Non-polar, π-acceptor | 2.38 |

| Dichloromethane | 3.1 | Weakly polar, H-bond acceptor | 9.08 |

| Diethyl Ether | 2.8 | H-bond acceptor | 4.34 |

| Ethyl Acetate | 4.4 | H-bond acceptor | 6.02 |

| Acetone | 5.1 | H-bond acceptor | 20.7 |

| Acetonitrile | 5.8 | H-bond acceptor | 37.5 |

| Isopropanol | 3.9 | H-bond donor and acceptor | 19.9 |

| Ethanol | 4.3 | H-bond donor and acceptor | 24.5 |

| Methanol | 5.1 | H-bond donor and acceptor | 32.7 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor | 46.7 |

| Water | 10.2 | H-bond donor and acceptor | 80.1 |

Based on the molecular structure of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, we can predict the following solubility trends:

-

High Solubility: Expected in solvents that can effectively solvate both the polar pyrazole ring and the nonpolar heptafluoropropyl chain. This could include moderately polar aprotic solvents.

-

Moderate Solubility: Expected in nonpolar solvents like hexane and toluene, which will primarily interact with the heptafluoropropyl group, and in polar protic solvents like alcohols, which will interact with the pyrazole ring.

-

Low Solubility: Expected in highly polar solvents like water, where the large hydrophobic heptafluoropropyl group will dominate, leading to poor solvation.[6]

Experimental Determination of Solubility

Accurate and reproducible determination of solubility is a cornerstone of chemical research. The following section outlines a robust protocol for this purpose.

Materials and Equipment

-

3-(Heptafluoropropyl)-5-methyl-1H-pyrazole (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Diagram of the Experimental Workflow

Caption: A stepwise workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This is a critical step and may require preliminary experiments to determine the optimal time, but 24 to 48 hours is a common starting point.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantitative Analysis:

-

Prepare a stock solution of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole of known concentration in a suitable solvent (one in which it is highly soluble).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Analyze the calibration standards and the filtered saturated solutions by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the saturated solutions from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole at 25 °C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| n-Hexane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Water | [Experimental Value] | [Calculated Value] |

Conclusion

The solubility of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole in organic solvents is a critical parameter that influences its utility in various scientific and industrial applications. A systematic investigation of its solubility, guided by the principles of intermolecular forces and executed with a robust experimental protocol, will provide the foundational knowledge required for its effective handling and application. The interplay between the polar pyrazole moiety and the nonpolar heptafluoropropyl substituent suggests a complex and interesting solubility profile that warrants detailed experimental characterization.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds.

- PubChem. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-.

- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds.

- (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 3,4,5-tris(fluoromethyl)-1H-pyrazole.

- Wikipedia. (n.d.). Properties of water.

- RSC Publishing. (n.d.). Hydrogen bonding properties of non-polar solvents.

- Hoye, T. R. (2022). Properties of Common Organic Solvents.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?.

- PubChem. (n.d.). 3-Methyl-4,5-dihydro-1H-pyrazole.

- PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions.

- National Institutes of Health. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding.

- ChemSynthesis. (2025). 5-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole.

- PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole.

- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Burdick & Jackson. (n.d.). Polarity Index.

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polarity Index [macro.lsu.edu]

- 6. Properties of water - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Methodological & Application

synthesis protocol for 3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Application Note: High-Purity Synthesis of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

Abstract

This application note details an optimized, scalable protocol for the synthesis of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole , a critical fluorinated building block in medicinal chemistry. The method utilizes a two-step sequence: the Claisen condensation of ethyl heptafluorobutyrate with acetone to form the

Introduction & Strategic Analysis

Fluorinated pyrazoles are privileged scaffolds in drug discovery due to the profound effects of the perfluoroalkyl group on lipophilicity (LogP) , metabolic stability , and protein binding affinity [1]. The heptafluoropropyl (

Synthetic Challenges:

-

Volatility: Fluorinated intermediates (esters and diketones) are often volatile; rigorous temperature control is required.

-

Hydrate Management: The stable hydrate form of fluorinated ketones can complicate stoichiometry.

-

Regiochemistry: While 1H-pyrazoles exist as tautomers (

), the synthesis must drive the formation of the correct aromatic core without side reactions (e.g., azine formation).

Retrosynthetic Analysis

The most reliable route disconnects the pyrazole ring at the

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available fluorinated esters and acetone.

Experimental Protocol

Phase 1: Synthesis of 1,1,1,2,2,3,3-Heptafluoroheptane-4,6-dione

This step involves the Claisen condensation of acetone with ethyl heptafluorobutyrate. Sodium ethoxide is used as the base to generate the enolate of acetone.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Ethyl Heptafluorobutyrate | 242.11 | 1.0 | Electrophile |

| Acetone (Dry) | 58.08 | 1.2 | Nucleophile |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.2 | Base |

| Diethyl Ether (or MTBE) | - | Solvent | Medium |

| Sulfuric Acid (10%) | - | Excess | Neutralization |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with

. -

Base Addition: Charge the flask with Sodium Ethoxide solution (1.2 eq). If using solid NaOEt, disperse in dry diethyl ether (approx. 5 mL/g).

-

Enolization: Cool the mixture to 0°C. Add Acetone (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the sodium enolate.

-

Condensation: Add Ethyl Heptafluorobutyrate (1.0 eq) dropwise over 30 minutes, maintaining the temperature < 5°C. The solution may turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC or GC-MS. The disappearance of the ester indicates completion.

-

-

Workup:

-

Cool the reaction mixture to 0°C.

-

Quench by slow addition of 10%

until pH < 2. This liberates the free -

Extract with Diethyl Ether (

mL). -

Wash combined organics with brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure (keep bath < 40°C due to volatility).

-

Result: The crude product is a fluorinated

-diketone (often an oil or low-melting solid). It exists in equilibrium with its enol and hydrate forms [2].

-

Phase 2: Cyclization to 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

The crude diketone is reacted with hydrazine hydrate.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|

| Crude

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude

-diketone (from Phase 1) in Ethanol (5 mL per gram of diketone) in a clean RBF. -

Hydrazine Addition: Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise.

-

Note: The reaction is exothermic. Control addition rate to prevent boiling.

-

-

Cyclization: Equip with a reflux condenser. Heat the mixture to reflux (78°C) for 2–4 hours.

-

Workup:

-

Cool to RT. Remove Ethanol under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (

) to remove excess hydrazine. -

Dry over

and concentrate.

-

-

Purification:

-

Recrystallization: The crude solid can often be recrystallized from Hexanes/Ethyl Acetate or Heptane.

-

Sublimation: For high-purity applications, sublimation under vacuum is effective for fluorinated pyrazoles.

-

Process Workflow & Logic

Figure 2: Operational workflow for the synthesis, including critical quality control checkpoints.

Characterization Data (Expected)

Validation of the product structure is performed via NMR and Mass Spectrometry.

| Technique | Parameter | Expected Signal / Observation |

| Solvent: | ||

| Solvent: | ||

| MS (ESI) | Mode: Positive | |

| Appearance | Visual | White to off-white crystalline solid. |

Tautomerism Note: In solution (

Safety & Handling (HSE)

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood with double-gloving (Nitrile/Laminate). Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.

-

Ethyl Heptafluorobutyrate: Volatile and irritating. Avoid inhalation.

-

Sodium Ethoxide: Corrosive and moisture-sensitive. Reacts violently with water.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Sloop, J. C., et al. (2006). Synthesis of Fluorinated -Diketones and their Derivatives. Journal of Fluorine Chemistry, 127(10), 1359-1363.

-

Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles Containing Perfluoroalkyl Groups. Organic Letters, 10(4), 605–608. Link

-

EPA CompTox Dashboard. (2023). 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2).[8] U.S. Environmental Protection Agency.[8] Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

using 3-(heptafluoropropyl)-5-methyl-1H-pyrazole as a ligand in catalysis.

High-Performance Fluorinated Ligand for Catalysis & Materials Science

Executive Summary

The ligand 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS: 75823-64-2) represents a specialized class of fluoroalkyl-substituted heterocycles designed for demanding catalytic environments. Unlike standard trifluoromethyl (

This guide details the protocols for utilizing this ligand in two primary high-value architectures:

-

Scorpionate (Tp) Ligands: For biomimetic oxidation and polymerization catalysis.

-

Cyclic Trinuclear Silver(I) Complexes: For Lewis acid catalysis and Chemical Vapor Deposition (CVD) precursors.

Ligand Profile & Properties[1][2][3][4][5][6]

Structural Analysis

The molecule features an asymmetric substitution pattern on the pyrazole ring. The

| Property | Specification | Impact on Catalysis |

| Formula | High F-content increases solubility in fluorinated solvents/scCO2. | |

| Electronic Effect | Strong EWG ( | Lowers |

| Steric Bulk | High ( | Provides kinetic protection to the metal center; prevents catalyst dimerization in solution. |

| Coordination | Amphoteric | Binds as neutral |

Comparative Advantage

Compared to the ubiquitous 3-(trifluoromethyl)-5-methylpyrazole , the heptafluoropropyl variant offers:

-

Enhanced Solubility: Critical for Fluorous Biphasic Catalysis (FBC) , allowing catalyst recycling by phase separation.

-

Steric Modulation: The longer fluoro-chain creates a larger "pocket" around the metal, improving selectivity in olefin polymerization and C-H functionalization.

Protocol A: Synthesis of "Scorpionate" Ligands (Tp)

Target: Potassium hydrotris(3-(heptafluoropropyl)-5-methylpyrazol-1-yl)borate (

Rationale: Scorpionate ligands are the "gold standard" for modeling enzyme active sites (e.g., hemocyanin) and creating robust oxidation catalysts. The fluorinated arms prevent oxidative degradation of the ligand itself.

Reagents

-

3-(Heptafluoropropyl)-5-methyl-1H-pyrazole (1.0 equiv)

-

Potassium Borohydride (

) (0.25 equiv) -

Solvent: Anisole or mesitylene (high boiling point required).

Step-by-Step Procedure

-

Melt Fusion: In a Schlenk flask equipped with a gas outlet bubbler, mix the pyrazole and finely powdered

. -

Heating: Heat the mixture gradually to 210–220 °C (sand bath). The mixture will melt.

-

Hydrogen Evolution:

gas evolution will be vigorous. Maintain temperature until evolution ceases (approx. 2–4 hours).-

Note: The

group is thermally stable, but do not exceed 240 °C to avoid decomposition.

-

-

Work-up: Cool to room temperature. The resulting solid is the potassium salt

. -

Purification: Wash the solid with cold hexane to remove unreacted pyrazole. Recrystallize from THF/pentane if necessary.

Coordination to Metals (Co, Zn, Ni)

To synthesize the active catalyst (e.g.,

-

Dissolve

in THF. -

Add 1.0 equiv of anhydrous

. -

Stir for 12 hours. Filter off KCl.

-

Evaporate solvent to obtain the tetrahedral metal complex.

Protocol B: Synthesis of Trinuclear Silver(I) Catalysts

Target: Cyclic Trimer

Rationale: Silver pyrazolates form cyclic trimers (

Reaction Workflow

-

Deprotonation: Dissolve 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (1 mmol) in MeOH (10 mL). Add NaOH (1 mmol) to generate the sodium pyrazolate in situ.

-

Metallation: Add an aqueous solution of

(1 mmol) dropwise in the dark. -

Precipitation: A white precipitate forms immediately.

-

Isolation: Filter the solid, wash with water, and dry under vacuum.

-

Sublimation (Critical): To obtain the pure cyclic trimer, sublime the crude solid at 110–140 °C under reduced pressure (0.2 Torr).

Application in Carbene Transfer

Use the sublimed Silver Trimer as a catalyst for carbene insertion into C-H bonds:

-

Substrates: Ethyl diazoacetate + Alkane (e.g., cyclohexane).

-

Conditions: 1 mol% Ag-Trimer,

, RT. -

Mechanism: The electron-deficient

ligands increase the electrophilicity of the silver-carbene intermediate, boosting reactivity toward unactivated C-H bonds.

Visualizing the Coordination Architectures

The following diagram illustrates the two primary coordination modes described above.

Figure 1: Divergent synthetic pathways for 3-(heptafluoropropyl)-5-methyl-1H-pyrazole ligands. Pathway A yields robust tripodal "Scorpionate" complexes, while Pathway B yields volatile cyclic trimers.

Key Data & Troubleshooting

| Parameter | Observation | Solution/Note |

| Solubility | Poor in | Use fluorinated solvents or THF for complexation. |

| Sublimation | Ag-Trimer sublimes at 110–140 °C (0.2 Torr).[1] | If residue is black (Ag metal), reduce temp and improve vacuum. |

| Isomerism | 3- vs 5- substituted isomers in solution. | The |

| Stability | Ligand is stable to air/moisture. | Complexes (especially Co/Zn) may be moisture sensitive; handle under |

References

-

King, W. A., et al. (2009). "Metal complexes of the perfluoroalkyl substituted

ligand."[2] Inorganica Chimica Acta, 362(12), 4493-4499. -

Dias, H. V. R., et al. (1996). "Syntheses and Characterization of the Sodium and Copper(I) Complexes of

( -

Dias, H. V. R., & Polach, S. A. (2000). "Fluorinated Tris(pyrazolyl)borates. Syntheses and Characterization of Sodium and Copper(I) Complexes of

." Inorganic Chemistry, 39(20), 4602–4611. - Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.

Sources

The Strategic Role of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole in Next-Generation Agrochemical Synthesis

Introduction: The Imperative for Innovation in Agrochemicals

The global agricultural landscape is in a constant state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change. To ensure food security, the development of novel, highly effective, and environmentally conscious agrochemicals is paramount. Within this context, fluorine-containing heterocyclic compounds have emerged as a cornerstone of modern agrochemical research and development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly amplify the biological activity of a molecule.[1][2] Among these privileged scaffolds, fluorinated pyrazoles have garnered substantial attention for their versatile applications as fungicides, herbicides, and insecticides.[3][4][5][6][7][8] This technical guide delves into the synthesis and potential applications of a key building block in this domain: 3-(heptafluoropropyl)-5-methyl-1H-pyrazole .

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical properties, and, most importantly, the strategic application of this versatile intermediate in the synthesis of potential next-generation agrochemicals. The protocols and insights provided herein are designed to serve as a practical guide for harnessing the potential of this valuable synthon.

Physicochemical Properties and Strategic Advantages

The strategic value of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole in agrochemical design stems from the synergistic interplay of its structural features: the pyrazole core and the heptafluoropropyl substituent. The pyrazole ring is a well-established pharmacophore in a multitude of commercial pesticides.[9] The introduction of a heptafluoropropyl group further enhances its appeal by increasing lipophilicity, which can improve penetration through biological membranes, and enhancing metabolic stability by blocking sites susceptible to oxidative degradation.[1]

Table 1: Physicochemical Properties of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole and Related Compounds

| Property | 3-(heptafluoropropyl)-5-methyl-1H-pyrazole | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole[10] | 3-Methyl-5-phenyl-1H-pyrazole[11] |

| CAS Number | 75823-64-2[4] | 10010-93-2 | 18774 |

| Molecular Formula | C₇H₅F₇N₂ | C₅H₅F₃N₂ | C₁₀H₁₀N₂ |

| Molecular Weight | 250.12 g/mol | 150.10 g/mol | 158.20 g/mol |

| Boiling Point | Estimated: 220-240 °C | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Not available | 5.2 µg/mL in water (pH 7.4) |

| LogP (estimated) | ~3.5 - 4.5 | 1.5 | 2.3 |

Note: Experimental data for 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is limited. The provided boiling point and LogP are estimations based on its structure and comparison with related compounds.

Synthesis of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole: A Detailed Protocol

The most direct and efficient route to 3-(heptafluoropropyl)-5-methyl-1H-pyrazole involves the cyclocondensation of a fluorinated β-diketone with hydrazine. This classical Knorr pyrazole synthesis is a robust and well-established method for the preparation of pyrazole derivatives.[12]

Workflow for the Synthesis of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Caption: Synthetic workflow for 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

Part 1: Synthesis of 1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione

The precursor β-diketone can be synthesized via a Claisen condensation between an appropriate ester (e.g., ethyl heptafluorobutanoate) and a ketone (acetone).

Materials:

-

Ethyl heptafluorobutanoate

-

Acetone

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Protocol:

-

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of ethyl heptafluorobutanoate and acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product, 1,1,1,2,2,3,3-heptafluoro-4,6-heptanedione, can be purified by vacuum distillation. The boiling point of this precursor is reported to be 56-57 °C at 38 mmHg.[13]

Part 2: Synthesis of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Materials:

-

1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (glacial)

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1,2,2,3,3-heptafluoro-4,6-heptanedione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.[14]

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Pour the residue into ice-cold water and stir. The product may precipitate as a solid or an oil.

-

If a solid forms, collect it by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water or hexane) to obtain pure 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

-

If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Inert Atmosphere: The Claisen condensation in Part 1 is sensitive to moisture, hence the use of a dry apparatus and an inert atmosphere.

-

Acidic Workup: The acidic workup in Part 1 is necessary to protonate the enolate intermediate and isolate the β-diketone.

-

Catalytic Acid: The use of catalytic acetic acid in Part 2 facilitates the cyclization reaction by protonating the carbonyl oxygen, making it more electrophilic.

-

Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Application in Agrochemical Synthesis: Building Novel Active Ingredients

The true potential of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole lies in its utility as a scaffold for the synthesis of novel agrochemicals. The N-H proton of the pyrazole ring is readily substituted, providing a convenient handle for introducing various pharmacophores and tuning the biological activity of the final compound.

Example Application: Synthesis of a Potential Fungicide

Many successful pyrazole-based fungicides, such as Fluxapyroxad, are N-substituted pyrazole-4-carboxamides.[9][15] By analogy, we can propose the synthesis of a novel fungicide candidate starting from our target pyrazole.

Caption: Proposed synthesis of a pyrazole carboxamide fungicide candidate.

Step 1: N-Alkylation

-

To a solution of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Add the desired alkyl halide (e.g., methyl iodide) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter off the base and evaporate the solvent. The crude product can be purified by column chromatography.

Step 2: Formylation (Vilsmeier-Haack Reaction)

-

To a solution of the N-alkylated pyrazole in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the pyrazole-4-carbaldehyde.

Step 3: Oxidation

-

Dissolve the pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while maintaining the temperature.

-

Stir until the reaction is complete. Decolorize any excess permanganate with sodium bisulfite.

-

Filter the manganese dioxide, acidify the filtrate, and extract the carboxylic acid product.

Step 4: Amide Coupling

-

To a solution of the pyrazole-4-carboxylic acid and a substituted aniline in a solvent like DMF or dichloromethane, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove the coupling reagents and byproducts.

-

Purify the final product by recrystallization or column chromatography.

This modular synthetic approach allows for the creation of a diverse library of potential agrochemicals by varying the alkyl group introduced in Step 1 and the substituted aniline used in Step 4. This enables a systematic exploration of the structure-activity relationship (SAR) to identify candidates with optimal fungicidal, herbicidal, or insecticidal properties.[16][17]

Conclusion and Future Outlook

3-(Heptafluoropropyl)-5-methyl-1H-pyrazole represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis and the strategic placement of the heptafluoropropyl group make it an attractive starting point for the development of next-generation crop protection agents. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound. As the demand for more effective and sustainable agricultural solutions continues to grow, the judicious application of fluorinated synthons like 3-(heptafluoropropyl)-5-methyl-1H-pyrazole will undoubtedly play a pivotal role in shaping the future of agrochemical innovation.

References

- Bhat, B. A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13858-13899.

- Fu, Q., et al. (2019). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 24(15), 2785.

- Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

- AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire.

- ChemicalBook. (2023). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole, 3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-.

- Sigma-Aldrich. (n.d.). 3-Methylpyrazole 97.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.

- Elguero, J., et al. (1991). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Heterocyclic Chemistry, 28(4), 965-971.

- Huateng Pharma. (n.d.). 1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione.

- Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632.

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2019). Molecules, 24(15), 2785.

- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv

- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-.

- Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.

- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules, 27(19), 6618.

- Design, Synthesis, and Herbicidal Activity of Novel Phenylpyrazole Derivatives with Strobilurin Moieties. (2023). Journal of Agricultural and Food Chemistry, 71(2), 929-940.

- Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. (2022). Insects, 13(1), 89.

- PubChem. (n.d.). Fluxapyroxad.

- RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. (2010). The Journal of Organic Chemistry, 75(15), 5283-5286.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(5), 2187.

- Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New…. (2023). Oriental Journal of Chemistry, 39(4).

- PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole.

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2023). Scientific Reports, 13(1), 12345.

- Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022). Pharmaceuticals, 15(10), 1234.

- Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2023). Scientific Reports, 13(1), 1234.

- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Pest Management Science, 78(12), 5267-5277.

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2019). Molecules, 24(15), 2785.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). Environmental Science & Technology, 55(15), 10464-10474.

- 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. (n.d.). ChemSynthesis.

- Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). Frontiers in Chemistry, 9, 708891.

- PubChem. (n.d.). Fenpyrazamine.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity, docking studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]

- 7. US20050256005A1 - Agrochemical surfactant compositions - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [webbook.nist.gov]

- 11. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jmchemsci.com [jmchemsci.com]

- 13. WO2021234531A1 - A stabilization system for an agrochemical composition - Google Patents [patents.google.com]

- 14. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antitubercular evaluation and 3D-QSAR study of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Purification of Fluorinated Heterocyclic Compounds

Abstract & Strategic Overview

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, metabolic stability, and lipophilicity. However, the unique physicochemical properties of fluorine—high electronegativity, low polarizability, and the "fluorous effect"—often render standard purification protocols (e.g., generic C18 gradients) inefficient.

This guide provides a validated protocol ecosystem for purifying fluorinated heterocycles. It moves beyond standard methodology to address the specific challenges of pKa shifting (fluorine lowers basicity of proximal nitrogens) and fluorine-specific retention mechanisms (utilizing fluorous-pi and dipole-dipole interactions).

The "Fluorine Effect" on Chromatography

-

Basicity Modulation: A fluorine atom adjacent to a pyridine nitrogen can lower the pKa by ~2–3 units, altering the required buffer pH for retention.

-

Shape Selectivity: Fluorine is slightly larger than hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å). This subtle steric bulk is often insufficient for C18 discrimination but highly resolved on rigid fluorinated stationary phases.

-

Solubility: High fluorine count (>3 F atoms) often decreases solubility in standard organic solvents (MeOH, ACN) while increasing solubility in fluorous solvents.

Decision Logic: Method Selection

Select your purification route based on the "Fluorine Count" and the basicity of the heterocycle.

Figure 1: Decision tree for selecting the optimal purification strategy based on fluorine content and scale.

Protocol A: Modified Flash Chromatography (Normal Phase)

Application: Intermediate purification of lightly fluorinated heterocycles (e.g., fluoropyridines, fluoropyrimidines). Challenge: Fluorinated heterocycles often streak on silica due to hydrogen bonding with silanols, yet they are less basic than their non-fluorinated counterparts.

Solvent System Strategy

Standard Hexane/Ethyl Acetate gradients often fail to separate des-fluoro impurities. We utilize a DCM/MeOH + Modifier system.

| Component | Role | Recommendation |

| Weak Solvent (A) | Bulk carrier | Dichloromethane (DCM) |

| Strong Solvent (B) | Elution strength | Methanol (MeOH) |

| Modifier | Silanol blocking | 0.5% - 1.0% Triethylamine (TEA) or NH₄OH |

Critical Insight: Because fluorine acts as an electron-withdrawing group (EWG), fluorinated amines are weaker bases. However, they still interact with acidic silanols. If your compound is acid-sensitive (e.g., contains a Boc group adjacent to fluorine), avoid ammonia; use TEA.

Step-by-Step Workflow

-

Column Equilibration: Flush silica cartridge with 3 CV (Column Volumes) of 95:5 DCM:TEA to neutralize acidic sites.

-

Sample Loading: Dry load is preferred. Adsorb crude material onto Celite or amine-functionalized silica (to prevent decomposition).

-

Gradient Elution:

-

0–5 min: 100% DCM (Isocratic)

-

5–15 min: 0% → 5% MeOH (in DCM)

-

15–25 min: 5% → 10% MeOH (in DCM)

-

-

Detection: Fluorinated compounds often have low UV absorbance at 254 nm. Monitor at 210-220 nm or use ELSD (Evaporative Light Scattering Detector).

Protocol B: Pentafluorophenyl (PFP) Preparative HPLC

Application: Final purification of drug candidates; separation of positional isomers (e.g., 2-fluoro vs. 3-fluoro pyridine).

Mechanism: PFP columns offer "orthogonal" selectivity to C18.[1][2] They utilize

Figure 2: Mechanistic interactions in PFP chromatography. The electron-deficient PFP ring strongly retains electron-rich or dipolar fluorinated analytes differently than hydrophobic C18.

HPLC Protocol Parameters

| Parameter | Setting | Rationale |

| Column | Pentafluorophenyl (PFP) / F5 | Essential for separating F-positional isomers. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps nitrogen protonated (if basic) or neutral. |

| Mobile Phase B | Methanol (MeOH) | MeOH is preferred over ACN for PFP columns as it promotes |

| Gradient | Shallow (e.g., 0.5% B/min) | Fluorinated impurities often elute very close to the product. |

Execution Steps

-

Screening: Inject 5 µL on an analytical PFP column (50 x 2.1 mm). Compare MeOH vs. ACN as solvent B.

-

Loading: Dissolve sample in 50:50 Water:MeOH. Do not use DMSO if possible, as it can cause peak distortion on PFP phases due to viscosity and strong retention.

-

Run:

-

Equilibrate: 5 CV at 5% B.

-

Gradient: 5% → 60% B over 20 mins.

-

Wash: 95% B for 5 mins.

-

-

Recovery: Evaporate MeOH at <40°C. Fluorinated heterocycles can be volatile; avoid high vacuum for extended periods if MW < 200.

Protocol C: Fluorous Solid-Phase Extraction (F-SPE)[4][5]

Application: Purification of compounds synthesized using "fluorous tags" (e.g., perfluorooctyl chains).[4] Concept: Exploits the immiscibility of "fluorous" phases with both organic and aqueous phases.

Materials

-

Cartridge: Fluorous Silica (e.g., silica bonded with

).[5][6] -

Solvents: 80:20 MeOH:H₂O (Fluorophobic), 100% MeOH or THF (Fluorophilic).

Protocol

-

Conditioning: Wash cartridge with 5 mL THF (fluorophilic) followed by 5 mL 80:20 MeOH:H₂O.

-

Loading: Dissolve crude mixture in a minimum volume of DMF or DMSO. Load onto the cartridge.

-

Fluorophobic Wash (Elute Impurities):

-

Fluorophilic Elution (Collect Product):

-

Elute with 100% MeOH (or THF for very hydrophobic tags).

-

Result: The fluorinated compound releases.

-

-

Post-Processing: Evaporate solvent. If a "detagging" step follows, the tag is usually cleaved and the process repeated (product now elutes in the fluorophobic wash).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Peak Tailing (Flash) | Interaction with silanols. | Increase modifier (TEA) to 1%. Switch to amine-functionalized silica. |

| Co-elution (HPLC) | C18 "hydrophobic collapse" or lack of selectivity. | Switch to PFP column. Change organic modifier from ACN to MeOH to enhance |

| Low Recovery | Volatility of fluorinated heterocycle. | Do not rotovap to dryness. Stop when wet, or use a salt formation (e.g., HCl salt) to reduce volatility before drying. |

| Split Peaks (PFP) | Sample solvent mismatch. | Injecting DMSO/DMF plugs into PFP/MeOH systems can cause peak splitting. Dilute sample with mobile phase A (Water). |

References

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 2022.

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 2008.

-

Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 2016.

-

Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 2006.

-

Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes. The Journal of Organic Chemistry, 2015.

Sources

- 1. fortis-technologies.com [fortis-technologies.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophilic Reactions of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Reactivity of a Fluorinated Pyrazole

The 3-(heptafluoropropyl)-5-methyl-1H-pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery. The presence of the electron-withdrawing heptafluoropropyl group and the electron-donating methyl group on the pyrazole ring creates a unique electronic environment that dictates its reactivity towards electrophiles. This guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic reactions with this substrate, offering detailed protocols and mechanistic insights to aid in the synthesis of novel derivatives.

The pyrazole ring is an electron-rich aromatic system. However, the two adjacent nitrogen atoms influence the electron density distribution. Electrophilic substitution on the pyrazole ring itself typically occurs at the C4 position, which is the most electron-rich carbon. The nitrogen atoms can also act as nucleophiles, leading to N-substitution, a common reaction pathway with alkylating and acylating agents.

The substituents at the C3 and C5 positions play a crucial role in modulating this reactivity. The strongly electron-withdrawing heptafluoropropyl group at the C3 position deactivates the ring towards electrophilic attack, making reactions more challenging compared to unsubstituted pyrazole. Conversely, the electron-donating methyl group at the C5 position activates the ring, particularly favoring electrophilic attack at the C4 position. The interplay of these opposing electronic effects, along with steric considerations, governs the regioselectivity of electrophilic reactions.

Regioselectivity in Electrophilic Attack: A Guiding Principle

The primary challenge in the electrophilic functionalization of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is controlling the site of reaction. There are three potential sites for electrophilic attack: the N1 nitrogen, the N2 nitrogen, and the C4 carbon.

-

N-Substitution (Alkylation and Acylation): This is often the most facile reaction pathway, especially with alkylating and acylating agents. The reaction typically proceeds via deprotonation of the pyrazole NH with a base to form the pyrazolate anion, which is a potent nucleophile. The ratio of N1 to N2 substitution is influenced by steric hindrance and the nature of the electrophile and solvent. The bulkier heptafluoropropyl group at C3 is expected to sterically hinder attack at the adjacent N2 position, potentially favoring substitution at the N1 position.

-

C4-Substitution (Halogenation, Nitration, etc.): Electrophilic attack on the carbon skeleton of the pyrazole ring is directed to the C4 position. The electron-donating methyl group at C5 enhances the nucleophilicity of the C4 position, while the electron-withdrawing heptafluoropropyl group at C3 disfavors attack at C5. However, the overall deactivation of the ring by the heptafluoropropyl group means that C4-substitution may require more forcing conditions compared to simple pyrazoles.

The following diagram illustrates the key reactive sites on the 3-(heptafluoropropyl)-5-methyl-1H-pyrazole molecule.

Figure 1. Reactive sites for electrophilic attack on 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

Experimental Protocols

The following protocols are generalized based on established procedures for substituted pyrazoles and should be considered as starting points for optimization. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Alkylation

This protocol describes a general procedure for the N-alkylation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole. The regioselectivity between N1 and N2 alkylation will depend on the specific alkylating agent and reaction conditions. It is anticipated that the bulkier heptafluoropropyl group will favor the formation of the N1-alkylated product.

Materials:

-

3-(heptafluoropropyl)-5-methyl-1H-pyrazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N1 and N2 alkylated isomers.

Expected Outcome and Characterization:

The reaction is expected to yield a mixture of N1 and N2-alkylated pyrazoles. The ratio of these isomers will need to be determined experimentally. The products can be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The chemical shifts of the methyl group and the pyrazole ring protons will differ significantly between the two isomers, allowing for their differentiation.

Protocol 2: N-Acylation

This protocol outlines a general method for the N-acylation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole. Similar to alkylation, a mixture of N1 and N2 isomers is possible.

Materials:

-

3-(heptafluoropropyl)-5-methyl-1H-pyrazole

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add the acylating agent (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to separate the acylated products.

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine or pyridine is crucial to deprotonate the pyrazole without competing in the acylation reaction.

-